5,5,5-trifluoropentane-1-sulfonyl chloride
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Overview
Description
5,5,5-Trifluoropentane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClF3O2S and a molecular weight of 224.63 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to a pentane chain with three fluorine atoms at the terminal carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-trifluoropentane-1-sulfonyl chloride typically involves the reaction of 5,5,5-trifluoropentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
CF3CH2CH2CH2SO3H+SOCl2→CF3CH2CH2CH2SO2Cl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
5,5,5-Trifluoropentane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 5,5,5-trifluoropentane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but without the fluorinated chain.
Trifluoromethanesulfonyl Chloride (CF3SO2Cl): Contains a trifluoromethyl group, making it more reactive and useful in different contexts.
Pentane-1-sulfonyl Chloride (C5H11SO2Cl): Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
5,5,5-Trifluoropentane-1-sulfonyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects
Properties
IUPAC Name |
5,5,5-trifluoropentane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF3O2S/c6-12(10,11)4-2-1-3-5(7,8)9/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXGNBBPHWQKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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